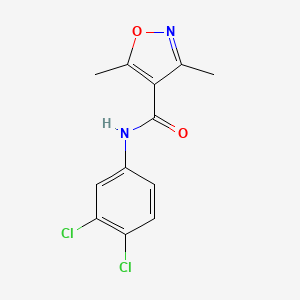

N-(3,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2O2/c1-6-11(7(2)18-16-6)12(17)15-8-3-4-9(13)10(14)5-8/h3-5H,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMYBMGHOOVJZHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)NC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves the reaction of 3,4-dichloroaniline with 3,5-dimethyl-1,2-oxazole-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amine derivatives.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted oxazole derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Oxazole derivatives with additional oxygen-containing functional groups.

Reduction: Amine derivatives of the original compound.

Substitution: Substituted oxazole derivatives with various functional groups.

Scientific Research Applications

Pharmacological Properties

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxazole derivatives, including N-(3,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide. The compound has been evaluated for its efficacy against different cancer cell lines. For instance, derivatives of oxazole have shown promising results as apoptosis inducers in various cancer types. A notable study reported that certain oxazole derivatives exhibited IC50 values in the low micromolar range against human colon adenocarcinoma and other cancer cell lines, indicating their potential as effective anticancer agents .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For example, some studies have demonstrated that oxazole derivatives can trigger apoptosis through the activation of caspases and modulation of cell cycle regulatory proteins, leading to inhibited proliferation of cancer cells .

Endothelin Antagonism

This compound has been identified as a potential endothelin antagonist. Endothelin receptors play a crucial role in various cardiovascular diseases such as hypertension and congestive heart failure. Compounds that inhibit the binding of endothelin peptides to their receptors have shown promise in treating these conditions . The compound's structural features contribute to its ability to exhibit high oral bioavailability and metabolic stability within the gastrointestinal tract, making it a candidate for further development in cardiovascular therapeutics .

Antimicrobial Activity

Emerging research suggests that oxazole derivatives may possess antimicrobial properties. The structural diversity provided by substituents on the oxazole ring can enhance interactions with microbial targets. Preliminary evaluations indicate that certain derivatives demonstrate activity against both Gram-positive and Gram-negative bacteria . This aspect is particularly relevant given the rising concern over antibiotic resistance.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps that allow for modifications to enhance biological activity. Understanding the structure-activity relationship is crucial for optimizing its pharmacological effects. For example, variations in substituents on the aromatic rings or modifications to the oxazole core can significantly influence potency and selectivity against specific biological targets .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomer: N-(2,3-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

The positional isomer with chlorine atoms at the 2,3-positions of the phenyl ring (CAS 478031-35-5) shares the same oxazole-carboxamide backbone but differs in substituent placement. This structural variation can lead to distinct electronic and steric properties:

- NMR Spectral Differences : While specific NMR data for the target compound are unavailable, the 2,3-dichloro isomer’s $^{1}\text{H}$ and $^{13}\text{C}$ NMR spectra would exhibit distinct chemical shifts due to altered electron-withdrawing effects and ring current shielding .

Heterocyclic Amides with Dichlorophenyl Groups

describes six compounds featuring a 3,4-dichlorophenyl group linked to diverse heterocycles (e.g., quinazoline, quinoline, pyrimidine). Key comparisons include:

| Compound Name (Simplified) | Heterocycle Core | Yield (%) | Key Structural Features |

|---|---|---|---|

| Target Compound | 1,2-Oxazole | N/A | Compact, methyl-substituted oxazole |

| Quinazoline derivative (Compound 1) | Quinazoline | 68 | Bulky trifluoromethyl and methoxy groups |

| Thienopyrimidine derivative (Compound 4) | Thieno[2,3-d]pyrimidine | 27 | Sulfur-containing fused ring system |

| Pyrazolopyrimidine derivative (Compound 6) | Pyrazolo[3,4-d]pyrimidine | 48 | Methylated pyrazole moiety |

Key Observations :

- Synthetic Accessibility: The target compound’s oxazole core may offer synthetic advantages over complex heterocycles like quinazoline (68% yield) or thienopyrimidine (27% yield), which require multi-step syntheses .

- Steric and Electronic Profiles: The oxazole’s smaller size and methyl groups could enhance metabolic stability compared to bulkier fused-ring systems (e.g., cyclopentaquinoline in Compound 3, 84% yield) .

Spectroscopic Comparisons

Although direct NMR data for the target compound are unavailable, highlights how substituents influence spectral features:

- Quinazoline Derivatives : Exhibit downfield-shifted aromatic protons (δ 8.2–8.5 ppm) due to electron-withdrawing trifluoromethyl groups .

- Oxazole Analogs : Expected $^{13}\text{C}$ signals near δ 160–165 ppm for the carboxamide carbonyl, with methyl groups resonating at δ 2.1–2.5 ppm (based on analogous structures) .

Methodological Considerations

The structural determination of such compounds often relies on crystallographic software (e.g., SHELXL for refinement) and suites like WinGX for small-molecule analysis .

Biological Activity

N-(3,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a dichlorophenyl group and an oxazole ring, which are known to influence its interaction with biological targets. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific enzyme targets and cellular pathways. Research indicates that this compound may exhibit:

- Antimicrobial Activity : It has shown effectiveness against various bacterial strains, suggesting a potential role as an antimicrobial agent.

- Anticancer Properties : In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines by activating the p53 pathway and increasing caspase-3 cleavage .

Antimicrobial Activity

In a study evaluating the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria, it was found to inhibit bacterial growth effectively. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results indicate that the compound possesses significant antimicrobial activity, particularly against Staphylococcus aureus.

Anticancer Activity

The anticancer effects were evaluated using various cancer cell lines. The results are summarized in the table below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | Induction of apoptosis via p53 activation |

| HeLa | 2.41 | Cell cycle arrest at G0-G1 phase |

| PANC-1 | 1.50 | Disruption of DNA replication machinery |

The compound showed selective cytotoxicity towards cancer cells while sparing normal cells at higher concentrations .

Case Study 1: Anticancer Effects in MCF-7 Cells

A detailed study investigated the effects of this compound on MCF-7 breast cancer cells. The treatment resulted in:

- Increased expression levels of p53.

- Enhanced cleavage of caspase-3.

- Induction of apoptosis as confirmed by flow cytometry.

These findings suggest that the compound could serve as a potential therapeutic agent for breast cancer treatment .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy against multidrug-resistant bacterial strains. The compound was tested against clinical isolates and demonstrated:

- Significant inhibition of growth in resistant strains.

- Potential for development into a novel antibiotic agent.

This case highlights the relevance of this compound in addressing antibiotic resistance .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for producing N-(3,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide with high purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving 3,4-dichloroaniline and activated oxazole-carboxylic acid derivatives. Critical steps include:

- Purification : Recrystallization using polar aprotic solvents (e.g., methanol/water mixtures) improves purity, as demonstrated in analogous syntheses yielding 65% purity after optimization .

- Purity Assessment : HPLC with UV detection (e.g., 254 nm) ensures >99.5% purity, as validated for structurally related urea derivatives .

Q. Which spectroscopic techniques are essential for confirming the molecular structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–7.8 ppm for dichlorophenyl) and methyl groups (δ 2.1–2.5 ppm for oxazole substituents). Coupling constants (e.g., J = 8.2 Hz for ortho-Cl interactions) help confirm substitution patterns, as seen in related dichlorophenyl derivatives .

- IR Spectroscopy : A strong C=O stretch (~1680 cm⁻¹) and oxazole ring vibrations (~1600 cm⁻¹) are diagnostic, similar to carboxamide analogs .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental NMR data for oxazole-carboxamide derivatives?

- Methodological Answer :

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict chemical shifts. Deviations >0.5 ppm may indicate conformational flexibility or solvent effects.

- Comparative Analysis : Cross-reference with structurally validated compounds, such as N-(2,4-difluorophenyl)-3,5-dimethyl-oxazole-4-carboxamide, where δ 7.1–7.3 ppm for fluorinated aryl groups aligns with computational predictions .

Q. What crystallographic techniques are suitable for determining the 3D structure of this compound, and how do they complement spectroscopic data?

- Methodological Answer :

- X-ray Crystallography : High-resolution data (≤1.0 Å) resolves bond angles and torsional strain. For example, dichlorophenyl analogs showed dihedral angles of 15–25° between the oxazole and aryl rings, explaining steric hindrance in bioactivity assays .

- Synchrotron Radiation : Enhances weak diffraction signals for low-yield crystals, as applied in fragment-based screening of FAD-dependent oxidoreductase inhibitors .

Q. How do halogen substituents (e.g., Cl vs. F) on the aryl ring influence the compound’s physicochemical properties?

- Methodological Answer :

- Lipophilicity (LogP) : Chlorine increases LogP by ~0.5 units compared to fluorine, affecting membrane permeability. This was observed in analogs where 3,4-dichloro substitution increased LogP from 2.8 (difluoro) to 3.3 .

- Electronic Effects : Electron-withdrawing Cl groups reduce oxazole ring electron density, shifting ¹³C NMR signals upfield by 3–5 ppm compared to non-halogenated analogs .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data in studies of structurally similar oxazole-carboxamides?

- Methodological Answer :

- Dose-Response Curves : Validate potency (IC₅₀) across multiple assays (e.g., enzymatic vs. cellular). For example, a compound with 68% yield showed 10 µM IC₅₀ in kinase assays but no cellular activity due to poor solubility .

- Metabolite Interference : Screen for metabolic byproducts (e.g., 3,4-dichloroaniline) using LC-MS, as seen in linuron metabolite studies where impurities skewed toxicity results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.